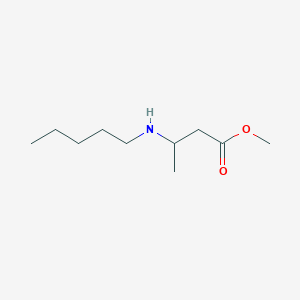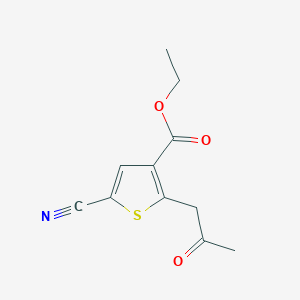
Methyl 3-(pentylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(pentylamino)butanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of butanoic acid, featuring a pentylamino group attached to the third carbon of the butanoate chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(pentylamino)butanoate can be synthesized through the esterification of 3-(pentylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The general reaction scheme is as follows:
3-(pentylamino)butanoic acid+methanolacid catalystMethyl 3-(pentylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can facilitate the esterification process, and the reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Methyl 3-(pentylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(pentylamino)butanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a dilute acid (e.g., hydrochloric acid), while basic hydrolysis (saponification) involves heating with a strong base (e.g., sodium hydroxide).
Reduction: Reduction with LiAlH4 is typically carried out in anhydrous ether solvents under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(pentylamino)butanoic acid and methanol.
Reduction: 3-(pentylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(pentylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a model compound for studying ester hydrolysis and amine substitution reactions in biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of methyl 3-(pentylamino)butanoate in chemical reactions involves nucleophilic attack on the carbonyl carbon of the ester group. For example, during hydrolysis, a nucleophile (water or hydroxide ion) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the carboxylic acid and alcohol.
相似化合物的比较
Similar Compounds
Methyl butanoate: A simpler ester without the amino group, used in flavorings and fragrances.
Ethyl 3-(pentylamino)butanoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.
3-(pentylamino)butanoic acid: The parent carboxylic acid, which can be esterified to form methyl 3-(pentylamino)butanoate.
Uniqueness
This compound is unique due to the presence of both an ester and an amino group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
methyl 3-(pentylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-11-9(2)8-10(12)13-3/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVZCJFVVUCBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)
![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)
![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)
